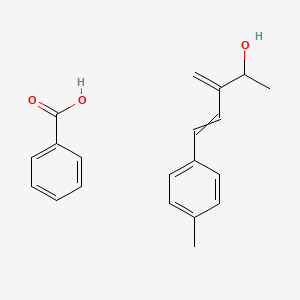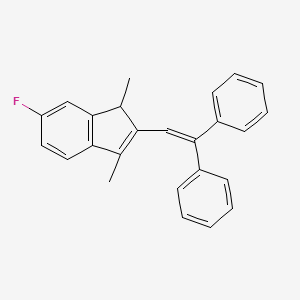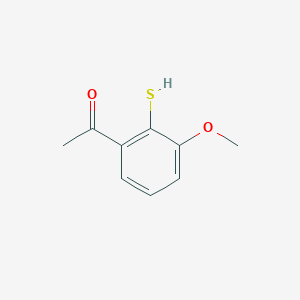
Benzoic acid;3-methylidene-5-(4-methylphenyl)pent-4-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid;3-methylidene-5-(4-methylphenyl)pent-4-en-2-ol is a complex organic compound with a unique structure that combines the properties of benzoic acid and a substituted pentenol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;3-methylidene-5-(4-methylphenyl)pent-4-en-2-ol typically involves multi-step organic reactions. One common method includes the aldol condensation of benzoic acid derivatives with appropriate aldehydes or ketones, followed by reduction and dehydration steps. The reaction conditions often require the use of strong bases, such as sodium hydroxide or potassium hydroxide, and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid;3-methylidene-5-(4-methylphenyl)pent-4-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the aliphatic chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, acids, and bases are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
Benzoic acid;3-methylidene-5-(4-methylphenyl)pent-4-en-2-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of benzoic acid;3-methylidene-5-(4-methylphenyl)pent-4-en-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact pathways involved depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid: A simpler compound with similar acidic properties.
3-methylidene-5-phenylpent-4-en-2-ol: A related compound with a similar structure but lacking the benzoic acid moiety.
Uniqueness
Benzoic acid;3-methylidene-5-(4-methylphenyl)pent-4-en-2-ol is unique due to its combination of aromatic and aliphatic properties, making it versatile for various applications. Its structure allows for diverse chemical reactions and potential biological activities, distinguishing it from simpler compounds.
Propriétés
Numéro CAS |
835651-51-9 |
|---|---|
Formule moléculaire |
C20H22O3 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
benzoic acid;3-methylidene-5-(4-methylphenyl)pent-4-en-2-ol |
InChI |
InChI=1S/C13H16O.C7H6O2/c1-10-4-7-13(8-5-10)9-6-11(2)12(3)14;8-7(9)6-4-2-1-3-5-6/h4-9,12,14H,2H2,1,3H3;1-5H,(H,8,9) |
Clé InChI |
XXAMAFFUENDEJZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C=CC(=C)C(C)O.C1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,5-Dichloro-2-[3-(2-methoxyethoxy)propyl]-1,2-thiazol-3(2H)-one](/img/structure/B14185815.png)


![4-[2-(2,4-Diaminoquinazolin-6-yl)ethyl]phenol](/img/structure/B14185823.png)

![({[(2S)-2-Methyldecyl]oxy}methyl)benzene](/img/structure/B14185833.png)




![(Bicyclo[2.2.1]heptan-2-yl)bis(4-fluorophenyl)oxo-lambda~5~-phosphane](/img/structure/B14185849.png)
![3-[6-(Oct-1-YN-1-YL)pyren-1-YL]prop-2-YN-1-OL](/img/structure/B14185859.png)
